

Technical Guide: Physical and Chemical Characteristics of 2-amino-6(5H)-Phenanthridinone

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Compound of Interest

Compound Name: *6(5h)-Phenanthridinone, 2-amino-*

Cat. No.: *B1583930*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of 2-amino-6(5H)-phenanthridinone. Due to a scarcity of publicly available experimental data for this specific derivative, this document leverages data from the parent compound, 6(5H)-phenanthridinone, to establish a baseline for its properties. The guide further details standardized experimental protocols for the determination of key physical parameters and discusses the anticipated biological significance of this compound, particularly in the context of its potential as a PARP inhibitor. Visualizations of a proposed signaling pathway and a general experimental workflow are provided to support researchers in their study of this and related molecules.

Introduction

Phenanthridinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The core structure is a key pharmacophore found in various natural products and synthetic molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The parent compound, 6(5H)-phenanthridinone, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP is

a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways.

This guide focuses on the 2-amino derivative of 6(5H)-phenanthridinone. While specific experimental data for this compound is limited, this document aims to provide a thorough resource by presenting data for the parent compound, offering predictions for the 2-amino derivative, and outlining the necessary experimental procedures for its full characterization.

Physicochemical Properties

Data for 6(5H)-Phenanthridinone (Parent Compound)

To provide a comparative baseline, the experimentally determined physical properties of the parent compound, 6(5H)-phenanthridinone, are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₁₃ H ₉ NO	[1]
Molecular Weight	195.22 g/mol	[1]
Melting Point	290-292 °C	[1]
Boiling Point	435 °C (Predicted)	[1]
Solubility	Soluble in DMSO (5 mg/ml); Insoluble in water.	[1]
UV-Vis (λ _{max})	338 nm (in EtOH)	[1]

Predicted Properties of 2-amino-6(5H)-Phenanthridinone

The introduction of a primary amine group at the 2-position of the phenanthridinone core is expected to significantly influence its physicochemical properties.

Property	Predicted Value/Effect	Rationale
Molecular Formula	$C_{13}H_{10}N_2O$	Addition of an NH_2 group.
Molecular Weight	210.23 g/mol	Addition of an NH_2 group.
Melting Point	Higher than the parent compound	The amine group can participate in intermolecular hydrogen bonding, leading to a more stable crystal lattice that requires more energy to break.
Boiling Point	Higher than the parent compound	Increased intermolecular forces due to hydrogen bonding will raise the boiling point.
Solubility	Increased solubility in polar solvents (e.g., water, ethanol) compared to the parent compound.	The polar amino group enhances the molecule's ability to interact with polar solvent molecules through hydrogen bonding.
pKa	The amino group will have a basic pKa, making the compound soluble in acidic aqueous solutions.	The lone pair of electrons on the nitrogen atom of the amino group can accept a proton.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and spectral properties of 2-amino-6(5H)-phenanthridinone.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, crystalline 2-amino-6(5H)-phenanthridinone is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[2][3]
- Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15°C per minute for a preliminary determination. For an accurate measurement, the temperature is raised slowly (1-2°C per minute) near the expected melting point.
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[2][3]

Solubility Determination

Solubility tests provide information about the polarity of a molecule and the types of intermolecular forces it can form.

Methodology: Qualitative Solubility Test

- Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, dichloromethane, and hexane. Aqueous solutions of 5% HCl and 5% NaOH should also be included to test for basic and acidic functional groups, respectively.
- Procedure: Approximately 10-20 mg of the compound is placed in a small test tube.[4] 1 mL of the solvent is added, and the tube is agitated.
- Observation: The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if it does not appear to dissolve.[4] For the acidic and basic solutions, the formation of a precipitate upon neutralization would confirm the presence of a basic or acidic functional group.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ^1H and ^{13}C NMR

- Sample Preparation: 5-10 mg of 2-amino-6(5H)-phenanthridinone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: The sample is placed in an NMR spectrometer, and both ^1H and ^{13}C NMR spectra are acquired.
- Expected ^1H NMR Features:
 - Signals for the aromatic protons in the region of 7-9 ppm.
 - A broad singlet for the N-H proton of the lactam, which may be downfield.
 - A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration-dependent and may exchange with D₂O.[5]
- Expected ^{13}C NMR Features:
 - Signals for the aromatic carbons in the region of 110-150 ppm.
 - A signal for the carbonyl carbon (C=O) of the lactam, typically in the range of 160-180 ppm.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet

- Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

- Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Expected Characteristic Absorptions:
 - N-H stretching (amine): Two bands in the region of 3400-3300 cm^{-1} for the primary amine. [\[6\]](#)
 - N-H stretching (lactam): A single, broader band around 3200 cm^{-1} .
 - C=O stretching (lactam): A strong absorption band around 1650-1680 cm^{-1} .
 - C-N stretching (aromatic amine): An absorption in the region of 1335-1250 cm^{-1} . [\[6\]](#)
 - Aromatic C=C stretching: Bands in the region of 1600-1450 cm^{-1} .

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Methodology: Solution-Phase Spectroscopy

- Sample Preparation: A dilute solution of 2-amino-6(5H)-phenanthridinone is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.
- Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.
- Expected Features: The spectrum is expected to show characteristic absorption maxima (λ_{max}) corresponding to $\pi \rightarrow \pi^*$ transitions within the conjugated aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to the parent phenanthridinone. [\[7\]](#)

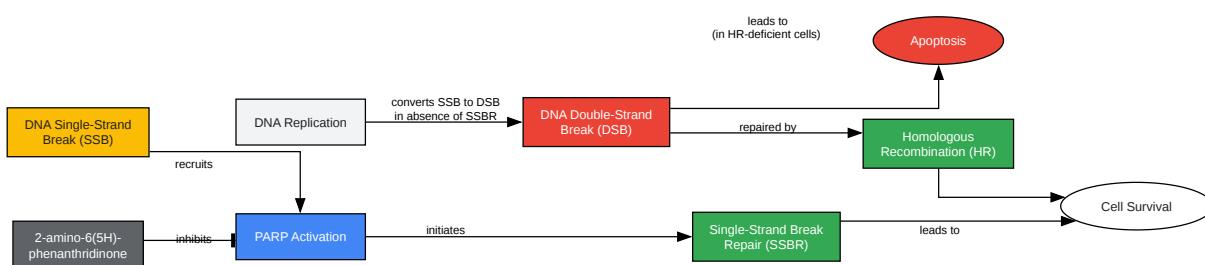
Biological Context and Signaling Pathways

PARP Inhibition

The phenanthridinone scaffold is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP). [\[8\]](#) PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the

DNA single-strand break repair (SSBR) pathway. In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes which are deficient in homologous recombination (a key DNA double-strand break repair pathway), the inhibition of PARP leads to synthetic lethality. When SSBR is inhibited by a PARP inhibitor, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death.

It is highly probable that 2-amino-6(5H)-phenanthridinone will also exhibit PARP inhibitory activity. The amino group may influence the binding affinity and selectivity for different PARP isoforms. Structure-activity relationship (SAR) studies of phenanthridinone-based PARP inhibitors suggest that modifications to the aromatic rings can modulate potency and pharmacokinetic properties.[8]

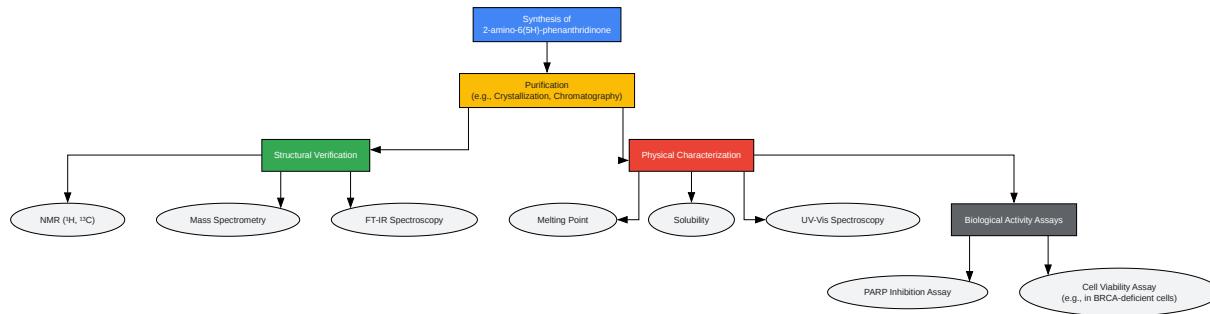


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PARP Inhibition Signaling Pathway.

Experimental and Logical Workflows

The characterization and evaluation of a novel compound like 2-amino-6(5H)-phenanthridinone follows a logical progression of experiments. The workflow diagram below outlines a typical sequence from synthesis to biological evaluation.



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General Experimental Workflow.

Conclusion

While direct experimental data for 2-amino-6(5H)-phenanthridinone remains elusive in the public domain, this technical guide provides a solid foundation for its study. By leveraging data from the parent compound, predicting the influence of the 2-amino substituent, and detailing standardized experimental protocols, researchers are well-equipped to undertake a thorough characterization of this promising molecule. The likely role of this compound as a PARP inhibitor places it in a class of molecules with significant therapeutic potential, warranting further investigation into its synthesis, characterization, and biological activity.

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